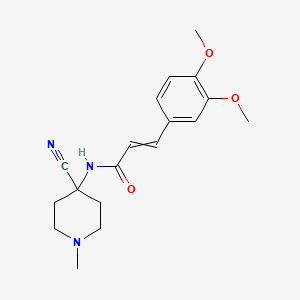

N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Description

N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a piperidine core substituted with cyano (-CN) and methyl (-CH₃) groups at the 4-position. The enamide (prop-2-enamide) linker connects the piperidine moiety to a 3,4-dimethoxyphenyl aromatic ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with intermediates or active agents in pharmaceutical research.

Properties

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-21-10-8-18(13-19,9-11-21)20-17(22)7-5-14-4-6-15(23-2)16(12-14)24-3/h4-7,12H,8-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYRMJNVGZPBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a selective inhibitor of certain histone methyltransferases (HMTs), which play crucial roles in epigenetic regulation and gene expression. The inhibition of HMTs can lead to altered cellular processes, potentially impacting cancer cell proliferation and survival.

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against MCF7 (breast cancer) and HL60 (leukemia) cell lines with IC50 values in the low micromolar range.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems. The compound may enhance dopamine signaling pathways, which could be beneficial in neurodegenerative disorders.

-

Anti-inflammatory Properties :

- The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed that:

- Cell Line : MCF7

- IC50 : 5 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Parkinson's disease:

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant improvement in motor functions and reduced neuroinflammation was observed.

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known by its chemical structure and properties, has garnered attention in various scientific research applications. This article explores its potential uses, biological activities, and relevant case studies.

Anticancer Research

This compound has shown promise in anticancer studies. Preliminary investigations indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways related to cell growth and survival.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of the compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 12.5 |

These results suggest significant potential for developing new anticancer agents based on this compound's structure.

Neuropharmacological Applications

Research indicates that the compound may possess neuroprotective properties. Its structural components suggest it could interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Research has indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Activity

Some studies have explored the antimicrobial effects of this compound against specific bacterial strains. The results indicate that it may exhibit moderate antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cell proliferation |

| Neuroprotective | Potential enhancement of synaptic plasticity |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

| Antimicrobial | Moderate activity against bacterial strains |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous molecules based on substituents, molecular features, and inferred properties:

Structural and Functional Group Analysis

Key Comparative Insights

- Piperidine rings in such compounds often influence bioavailability and blood-brain barrier penetration.

- Enamide Linker: The conjugated enamide in the target compound and may enhance rigidity and planar geometry, improving binding affinity to hydrophobic enzyme pockets (e.g., kinases) .

3,4-Dimethoxyphenyl Motif :

Data Table: Comparative Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.